molecular formula C23H20N2O2S B2810995 (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331591-41-3

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2810995
CAS RN: 1331591-41-3
M. Wt: 388.49
InChI Key: DQVWNWNYYGPFLN-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to "(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide" have been investigated for their potential as histone deacetylase (HDAC) inhibitors, showing cytotoxicity to cancer cells, particularly in prostate cancer models. These studies suggest their potential development into novel anticancer therapies due to their marked anti-HDAC and antiproliferative activity (Liu et al., 2015).

Development as Dopamine D3 Receptor Ligands

Derivatives structurally related to the mentioned compound have been synthesized and evaluated as selective dopamine D3 receptor antagonists, indicating their potential application in neurological disorders. These compounds show promise for further investigations in vitro and in vivo related to dopamine D3 receptor activities (Mach et al., 2004).

Application in Chiral Stationary Phases for Chromatography

Research into related compounds has also explored their use in developing new chiral stationary phases (CSPs) for chromatography. These CSPs have shown improved chromatographic performances and enantioseparation capacities, suggesting the potential utility of these compounds in analytical chemistry to resolve racemic mixtures (Tian et al., 2010).

Antifungal and Anticancer Properties

Novel tetrahydroquinoline compounds containing thiocarbonyl moieties, closely related to the target molecule, have been synthesized and shown to possess significant antifungal activity, in addition to their potential anticancer properties. This suggests a broad spectrum of biological activity, making them candidates for pharmaceutical development (Zhang et al., 2018).

Controlled Radical Polymerization

Further applications include the use of acrylamide derivatives in controlled radical polymerization processes, indicating the potential for these compounds to be used in the synthesis of polymers with specific properties. Such polymers could have applications in material science, drug delivery systems, and bioengineering (Favier et al., 2002).

properties

IUPAC Name

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c26-22(13-11-20-9-5-15-28-20)24-19-10-12-21-18(16-19)8-4-14-25(21)23(27)17-6-2-1-3-7-17/h1-3,5-7,9-13,15-16H,4,8,14H2,(H,24,26)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVWNWNYYGPFLN-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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